molecular formula C19H23ClN2O B195019 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol CAS No. 109806-71-5

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol

Cat. No. B195019
M. Wt: 330.8 g/mol
InChI Key: ZJQSBXXYLQGZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084606B2

Procedure details

Levorotatory (−)-1-[(4-chlorophenyl)phenylmethyl]piperazine (50 gm), 2-chloroethanol (31.4 gm), potassium iodide (1.3 gm) and sodium carbonate (40.8 gm) are taken in toluene (446 ml) and refluxed for 24 hours. The reaction mixture is cooled to 25-35° C., washed with water (285 ml) followed by two times with water (each time 185 ml). The layers are separated. Toluene is evaporated from organic layer under reduced pressure to yield 58 gm of levorotatory (−)-[2-[4-[(4-Chlorophenyl)-phenylmethyl]-1-piperazinyl]ethanol.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31.4 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
40.8 g
Type
reactant
Reaction Step Four
Quantity
446 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1.Cl[CH2:22][CH2:23][OH:24].[I-].[K+].C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[N:9]2[CH2:10][CH2:11][N:12]([CH2:22][CH2:23][OH:24])[CH2:13][CH2:14]2)=[CH:6][CH:7]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(N1CCNCC1)C1=CC=CC=C1
Step Two
Name
Quantity
31.4 g
Type
reactant
Smiles
ClCCO
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Quantity
40.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
446 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 hours
Duration
24 h
WASH
Type
WASH
Details
washed with water (285 ml)
CUSTOM
Type
CUSTOM
Details
The layers are separated
CUSTOM
Type
CUSTOM
Details
Toluene is evaporated from organic layer under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(N1CCN(CC1)CCO)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.